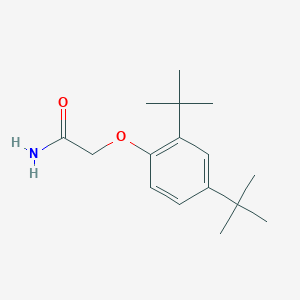

2-(2,4-Ditert-butylphenoxy)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

2-(2,4-ditert-butylphenoxy)acetamide |

InChI |

InChI=1S/C16H25NO2/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H2,17,18) |

InChI Key |

ZZTMQIZPCLOTLI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)C(C)(C)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis in Research

Spectroscopic Characterization Techniques for Definitive Structural Assignment

Spectroscopic methods are the cornerstone of structural elucidation in modern chemistry. By probing the interactions of molecules with electromagnetic radiation, researchers can piece together a detailed molecular portrait. For 2-(2,4-Ditert-butylphenoxy)acetamide, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

One-dimensional NMR experiments provide fundamental information about the types and numbers of protons and carbons in a molecule.

The ¹H NMR spectrum gives information on the chemical environment and neighboring protons for each unique proton in the molecule. For this compound, the spectrum would show distinct signals for the two tert-butyl groups, the aromatic protons, the methylene (B1212753) (-O-CH₂-) protons, and the amide (-NH₂) protons. The signals for the aromatic protons on the substituted ring would appear as distinct doublets and a doublet of doublets, confirming the 1,2,4-trisubstitution pattern. researchgate.net

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. chemicalbook.comchemicalbook.com Key signals would include those for the carbonyl carbon of the amide, the carbons of the aromatic ring (including those bonded to the tert-butyl groups and the ether oxygen), the methylene carbon, and the carbons of the two tert-butyl groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ (position 4) | 1.32 | s (9H) | -C(CH₃)₃ (position 4) | 31.5 |

| -C(CH₃)₃ (position 2) | 1.43 | s (9H) | -C(CH₃)₃ (position 2) | 31.8 |

| -OCH₂- | 4.55 | s (2H) | -C(CH₃)₃ (position 4) | 34.4 |

| -NH₂ | 5.8 (broad) | s (2H) | -C(CH₃)₃ (position 2) | 35.1 |

| Ar-H (position 6) | 6.90 | d | -OCH₂- | 68.0 |

| Ar-H (position 5) | 7.25 | dd | Ar-C (position 6) | 112.1 |

| Ar-H (position 3) | 7.35 | d | Ar-C (position 5) | 124.0 |

| Ar-C (position 3) | 126.5 | |||

| Ar-C (position 2) | 139.8 | |||

| Ar-C (position 4) | 145.5 | |||

| Ar-C (position 1) | 152.3 | |||

| C=O | 172.5 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com In this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. youtube.com It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a key experiment for piecing together the molecular skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. youtube.com For instance, a crucial correlation would be observed between the methylene protons (-OCH₂-) and the aromatic carbon at position 1 (C1), as well as the carbonyl carbon (C=O) of the acetamide (B32628) group. This confirms the ether linkage and the connection to the acetamide moiety.

Table 2: Key Predicted HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |

|---|---|---|

| -OCH₂- | C=O, Ar-C1 | Confirms the -O-CH₂-C=O linkage. |

| Ar-H6 | Ar-C2, Ar-C4, Ar-C5 | Confirms connectivity within the aromatic ring. |

| -C(CH₃)₃ (pos. 2) | Ar-C1, Ar-C2, Ar-C3 | Links the tert-butyl group to the aromatic ring. |

| -C(CH₃)₃ (pos. 4) | Ar-C3, Ar-C4, Ar-C5 | Links the tert-butyl group to the aromatic ring. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amide and ether functionalities, as well as the aromatic and alkyl portions of the molecule. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3180 | N-H stretch | Primary Amide (-NH₂) |

| 2960-2870 | C-H stretch | Alkyl (tert-butyl, -CH₂-) |

| ~1670 | C=O stretch (Amide I band) | Amide (-C=O) |

| ~1600 | N-H bend (Amide II band) | Amide (-NH₂) |

| 1600, 1480 | C=C stretch | Aromatic Ring |

| ~1240 | C-O-C stretch (aryl-alkyl ether) | Ether |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound with very high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. For this compound (molecular formula C₁₆H₂₅NO₂), HRMS would provide an exact mass measurement that corresponds to the calculated theoretical mass, thereby confirming the molecular formula and ruling out other possibilities. massbank.eu

Calculated Exact Mass: 279.18853

Expected HRMS Result (e.g., [M+H]⁺): 280.19581

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π systems. researchgate.net The substituted benzene (B151609) ring in this compound is the primary chromophore. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions of the aromatic ring. The positions of the absorption maxima (λmax) can be influenced by the substitution pattern on the ring. semanticscholar.orgnist.gov

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Solvent | Electronic Transition |

|---|---|---|

| ~275-285 | Ethanol or Hexane | π → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Advanced Structural Analysis

Advanced analytical methods provide empirical data on the molecular structure of this compound, offering a window into its solid-state and solution-phase conformations.

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its crystalline form. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the packing of molecules in the crystal lattice.

To date, a single-crystal X-ray diffraction study specifically for this compound has not been reported in the surveyed scientific literature. The successful application of this technique hinges on the ability to grow single crystals of sufficient size and quality. If such crystals were obtained, the resulting data would be invaluable for understanding the compound's solid-state conformation, including the orientation of the acetamide group relative to the phenoxy ring and the spatial disposition of the bulky tert-butyl groups.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape of molecules in various states. The vibrational frequencies of a molecule are sensitive to its geometry and bonding environment. By analyzing the characteristic vibrational modes, researchers can deduce information about the presence of different conformers.

Key Vibrational Modes for Conformational Analysis:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amide | N-H Stretch | 3100 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1695 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

| Ether | C-O-C Stretch | 1000 - 1300 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

Computational Approaches to Molecular Conformation

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for investigating the structural and energetic properties of this compound.

A significant advantage of computational chemistry is its ability to predict spectroscopic parameters, which can then be compared with experimental data for validation. Quantum chemical calculations can predict vibrational frequencies, which, when scaled appropriately, can aid in the assignment of experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts and coupling constants can be calculated to help interpret experimental NMR data. The prediction of these parameters for the different stable conformers of this compound would provide a theoretical framework for understanding its spectroscopic signatures. However, specific computational studies focused on predicting the spectroscopic parameters of this molecule have not been found in the reviewed literature.

Structure Activity Relationship Sar Studies of Phenoxyacetamide Analogues

Design Principles for Structural Analogues

The rational design of analogues of 2-(2,4-Ditert-butylphenoxy)acetamide is guided by systematic modifications of its core components: the di-tert-butylated phenyl ring, the acetamide (B32628) linker, and the terminal amide group. These alterations are intended to probe the steric and electronic requirements for optimal biological activity.

The two tert-butyl groups on the phenyl ring of this compound are defining features that significantly impact its lipophilicity and steric profile. SAR studies on related phenolic compounds have shown that the position and number of such bulky alkyl groups are critical for activity. mdpi.com

Systematic variations would involve:

Positional Isomerism: Moving the tert-butyl groups to other positions on the phenyl ring (e.g., 2,5-, 2,6-, 3,5-disubstitution) would help to map the steric tolerance of the binding pocket. For instance, a 2,6-disubstitution pattern would create a more sterically hindered environment around the ether linkage compared to the 2,4-substitution.

Varying the Number of Substituents: Comparing the activity of mono-tert-butyl analogues (e.g., 2-tert-butyl, 4-tert-butyl) with the parent di-tert-butyl compound and even a tri-tert-butyl derivative would elucidate the importance of the number of these bulky groups for potency. It is often observed that increasing the number of bulky substituents can enhance selectivity for a particular biological target.

An illustrative data table for such a systematic variation is presented below, hypothesizing the impact on a generic biological activity based on common SAR trends.

| Compound | Substitution Pattern | Postulated Relative Activity | Rationale |

| This compound | 2,4-di-tert-butyl | 100% | Reference compound |

| Analogue 1 | 2-tert-butyl | 75% | Reduced steric bulk at the 4-position may lead to a different binding orientation or reduced potency. |

| Analogue 2 | 4-tert-butyl | 85% | The para-position is often crucial for interaction with the target; a single bulky group here might retain significant activity. |

| Analogue 3 | 2,6-di-tert-butyl | 50% | Increased steric hindrance around the ether linkage could impede optimal binding. |

| Analogue 4 | 3,5-di-tert-butyl | 60% | Shifting the bulky groups away from the ortho position might alter the conformation and reduce activity. |

This table is for illustrative purposes and the relative activities are hypothetical.

The acetamide linker plays a crucial role in positioning the terminal amide group relative to the phenoxy core. Its length, flexibility, and chemical nature are key parameters for modification.

Chain Length: Varying the length of the alkyl chain (e.g., propionamide, butyramide) would alter the distance between the phenyl ring and the amide functionality. This can be critical for establishing interactions with specific residues in a binding site.

Branching: Introducing branching on the alpha-carbon of the acetamide (e.g., an alpha-methyl group) would introduce a chiral center and restrict the conformational flexibility of the linker. This can lead to stereospecific interactions and potentially enhanced potency for one enantiomer.

Heteroatom Substitution: Replacing the ether oxygen with other heteroatoms like sulfur (thioether) or nitrogen (amino) would significantly alter the electronic properties and hydrogen bonding capacity of the linker, likely leading to a profound impact on biological activity.

Beyond the tert-butyl groups, further substitutions on the phenyl ring can fine-tune the electronic and steric properties of the molecule. Similarly, modifications to the amide nitrogen can influence its hydrogen bonding capabilities and metabolic stability.

Amide Nitrogen Substitution: Replacing one or both hydrogens of the primary amide with small alkyl groups (e.g., N-methyl, N,N-dimethyl) would alter its hydrogen bond donor capacity. This can be a critical determinant for activity, as the primary amide is often a key pharmacophoric feature involved in hydrogen bonding interactions. nih.gov

Correlation of Structural Features with Functional Properties

The systematic structural modifications outlined above are aimed at establishing a clear correlation between the chemical structure and the observed biological activity. This involves understanding how steric and electronic parameters influence potency and identifying the essential pharmacophoric elements.

The biological activity of phenoxyacetamide analogues is a delicate balance of steric and electronic factors.

Steric Effects: The bulky tert-butyl groups at the 2 and 4 positions create significant steric hindrance. This can be advantageous by providing a "steric shield" that protects the ether linkage from metabolic degradation. youtube.com However, excessive steric bulk can also prevent the molecule from fitting into a constrained binding pocket. The optimal size and shape of the substituents are therefore crucial. mdpi.com

Electronic Effects: The tert-butyl groups are weakly electron-donating through an inductive effect. libretexts.org This can influence the electron density of the phenyl ring and the phenoxy oxygen, potentially affecting interactions with the biological target. The introduction of other substituents with varying electronic properties can be used to probe the importance of these effects. For example, the presence of electron-withdrawing groups on the phenyl ring can influence the molecule's interaction with electron-rich domains of a receptor.

A hypothetical data table illustrating the interplay of steric and electronic effects is shown below.

| Compound Analogue | Modification | Steric Effect | Electronic Effect | Postulated Impact on Activity |

| A | Replacement of 4-tert-butyl with 4-nitro | Decreased steric bulk | Strong electron-withdrawing | Potential for altered binding due to electronic changes, but loss of hydrophobic interaction. |

| B | Replacement of 2-tert-butyl with 2-methoxy | Decreased steric bulk | Electron-donating | May improve solubility and alter binding conformation. |

| C | Introduction of a 5-chloro substituent | Increased steric bulk | Electron-withdrawing | Could lead to new interactions with the target, potentially increasing potency. |

This table is for illustrative purposes and the impacts are hypothetical.

Through the analysis of SAR data from a series of analogues, the key pharmacophoric features necessary for biological activity can be identified. researchgate.nettaylorandfrancis.com A pharmacophore model for phenoxyacetamide derivatives, including those related to this compound, would likely consist of:

A Hydrophobic Region: Corresponding to the 2,4-di-tert-butyl substituted phenyl ring. The size and shape of this hydrophobic pocket would be critical.

A Hydrogen Bond Acceptor: The ether oxygen atom.

A Hydrogen Bond Donor/Acceptor Group: The terminal acetamide group, which can participate in hydrogen bonding with the target. nih.gov

Specific Distances and Orientations: The relative spatial arrangement of these features would be crucial for a productive interaction with the biological target.

In silico pharmacophore modeling can be a powerful tool to visualize these features and to guide the design of new, more potent analogues. nih.govgrafiati.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activities. These models help in predicting the activity of new, unsynthesized compounds and in understanding the physicochemical properties that govern their biological effects.

For phenoxyacetamide analogues, QSAR models have been developed to understand their inhibitory activity against various enzymes, such as monoamine oxidase (MAO). While a specific QSAR model for this compound is not available, general findings from QSAR studies on related phenoxyacetamide series can provide valuable insights.

Key Research Findings from QSAR Studies on Phenoxyacetamide Analogues:

Importance of Lipophilicity and Molecular Weight: Several QSAR studies on phenoxyacetamide derivatives have highlighted the positive correlation between lipophilicity (often represented by parameters like logP) and biological activity. This suggests that bulkier, more lipophilic substituents on the phenoxy ring could enhance activity, which is relevant for the di-tert-butyl substitution pattern.

Role of Electronic Parameters: Electronic properties of the substituents, such as their electron-donating or electron-withdrawing nature, also play a crucial role. The specific nature of this relationship (whether electron-donating or withdrawing groups are preferred) often depends on the specific biological target.

Steric Factors: Steric parameters, which describe the size and shape of the substituents, are also important determinants of activity. The steric bulk of the di-tert-butyl groups would be a critical parameter in any QSAR model for this compound.

A hypothetical QSAR equation for a series of phenoxyacetamide analogues might take the following general form:

log(1/C) = a * logP + b * σ + c * Es + d

Where:

log(1/C) is the biological activity (e.g., the inverse of the IC50 value).

logP is the logarithm of the partition coefficient, representing lipophilicity.

σ (Sigma) is the Hammett constant, representing the electronic effect of the substituent.

Es is the Taft steric parameter, representing the steric effect of the substituent.

a, b, c, and d are constants determined by regression analysis.

Table 2: Hypothetical Physicochemical Parameters and Predicted Activity for a Series of 2-(Substituted phenoxy)acetamides

This table is a hypothetical representation to illustrate the concept of a QSAR data table. The values are not based on experimental data for the specific compounds listed but are intended to demonstrate the types of parameters used in QSAR modeling.

| Compound | Substituent (R) | logP (Predicted) | σ (Hammett Constant) | Es (Taft Steric Parameter) | Predicted log(1/C) |

| 1 | H | 2.1 | 0.00 | 1.24 | 4.5 |

| 2 | 4-Cl | 2.8 | 0.23 | 0.27 | 5.1 |

| 3 | 4-NO₂ | 1.9 | 0.78 | -0.51 | 5.8 |

| 4 | 4-CH₃ | 2.6 | -0.17 | 0.00 | 4.8 |

| 5 | 2,4-di-tert-butyl | 5.5 | -0.40 | -3.82 | (To be predicted) |

Investigation of Potential Biological and Biochemical Activities

Evaluation of Receptor Interactions

The interaction of a compound with specific biological receptors is fundamental to its pharmacological or biological effect. For 2-(2,4-Ditert-butylphenoxy)acetamide, potential interactions are explored based on the established binding profiles of its core phenolic structure.

Nuclear hormone receptors are a critical class of transcription factors that regulate gene expression in response to small molecule ligands. nih.govnih.govmdpi.com The structural analog 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP) has been identified as a ligand for certain nuclear hormone receptors, suggesting a potential area of activity for this compound.

Research has shown that 2,4-DTBP is an orally active activator of the Retinoid X Receptor alpha (RXRα). medchemexpress.com RXRs are central regulators in metabolic and developmental pathways, often forming heterodimers with other nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). nih.govwikipedia.org Specifically, 2,4-DTBP can activate the RXRα subunit within several heterodimeric complexes, including LXRα/RXRα and PPARγ/RXRα. medchemexpress.com

In studies using human COS-7 cells, 2,4-DTBP was shown to activate both PPARγ and RXRα. medchemexpress.com Furthermore, its activity as an RXR agonist has been confirmed in human stem cell-based adipogenesis assays. nih.gov In one experiment, 2,4-DTBP at a concentration of 10 μM induced adipogenesis in human mesenchymal cells over 14 days, an effect comparable to that of a known PPARγ agonist. This effect was blocked by the addition of either a PPARγ antagonist or an RXRα antagonist, confirming the involvement of these receptors. medchemexpress.com Molecular modeling suggests that the bulky tert-butyl groups on the phenol (B47542) ring enhance the molecule's fit within the RXR ligand-binding pocket. nih.govresearchgate.net

The presence of the acetamide (B32628) group in this compound introduces a different chemical functionality. Notably, other acetamide-based molecules have been investigated as partial agonists for PPARα and PPARδ, indicating that the acetamide moiety can be compatible with PPAR binding. nih.gov This suggests that this compound could potentially interact with the RXR-PPAR signaling axis, though its specific affinity and efficacy remain to be determined.

Table 1: Known Nuclear Hormone Receptor Interactions of the Analog 2,4-Di-tert-butylphenol (2,4-DTBP)

| Receptor Target | Observed Effect | Model System | Reference |

|---|---|---|---|

| Retinoid X Receptor α (RXRα) | Agonist/Activator | Human Stem Cells, COS-7 Cells | medchemexpress.comnih.gov |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Activator | Human Mesenchymal Cells, COS-7 Cells | medchemexpress.com |

| PPARγ/RXRα Heterodimer | Activation | Human Mesenchymal Cells | medchemexpress.com |

Insects rely on a sophisticated olfactory system to detect chemical cues in their environment, a process mediated by odorant receptors (ORs). mdpi.comnih.gov These receptors typically function as heteromeric complexes, consisting of a variable odor-binding subunit and a highly conserved co-receptor known as Orco. nih.govnih.gov

Studies on Drosophila melanogaster (the common fruit fly) have identified 2,4-Di-tert-butylphenol (2,4-DTBP) as a novel agonist for insect odorant receptors. mdpi.comnih.gov Electrophysiology experiments using oocytes expressing Drosophila receptors demonstrated that 2,4-DTBP directly activates the Orco co-receptor. mdpi.comnih.gov This interaction is significant as Orco is crucial for olfactory signal transduction across many insect species. nih.gov

The activation of the Orco homomeric channel by 2,4-DTBP was found to be concentration-dependent, with a half-maximal effective concentration (EC₅₀) of 13.4 ± 3.0 μM. mdpi.comnih.gov Further investigation through site-directed mutagenesis identified a specific amino acid residue, tryptophan at position 146 (W146), within the Orco protein as a critical interaction site for 2,4-DTBP. mdpi.comnih.gov When this residue was changed to alanine, the receptor's response to 2,4-DTBP was completely eliminated. nih.gov This specific molecular interaction highlights 2,4-DTBP as a potent modulator of a key component in insect olfaction. mdpi.comnih.gov

Given the identical 2,4-di-tert-butylphenyl core structure, it is plausible that this compound could exhibit analogous modulatory effects on insect Orco receptors. The acetamide side chain would alter the molecule's polarity and size, which could influence its binding affinity and efficacy compared to the simpler phenol group of 2,4-DTBP.

Table 2: Insect Odorant Receptor Modulation by the Analog 2,4-Di-tert-butylphenol (2,4-DTBP)

| Receptor Target | Organism | Effect | Key Parameters |

|---|---|---|---|

| Odorant receptor co-receptor (Orco) | Drosophila melanogaster | Agonist | EC₅₀: 13.4 ± 3.0 μM |

| Orco W146 Residue | Drosophila melanogaster | Binding Site | Mutation to Alanine abolishes activity |

Beyond the well-characterized interactions of its analog, 2,4-DTBP, the specific binding profile of this compound to other proteins is not yet documented in scientific literature. The bioactivity of 2,4-DTBP is broad, encompassing antifungal, antibacterial, and antioxidant effects, which implies interactions with various biological targets. mdpi.comresearchgate.netnih.gov However, dedicated studies to identify the specific protein binding partners for this compound are required to fully understand its potential biological roles.

Mechanistic Studies of Observed Bioactivity

Understanding the downstream consequences of a compound's interaction with a receptor is key to defining its mechanism of action.

Direct research into the cellular pathways modulated by this compound is currently unavailable. Based on the known receptor interactions of its analog, 2,4-DTBP, it could potentially influence the genetic pathways regulated by RXR and PPARγ. These pathways are central to lipid metabolism, inflammation, and cellular differentiation. Activation of the RXR/PPARγ heterodimer, for example, is a key mechanism for regulating adipogenesis. medchemexpress.com Further research is needed to confirm if this compound engages these or other cellular signaling cascades.

Due to a lack of available scientific data for the specific chemical compound "this compound," it is not possible to generate an article that meets the requested criteria for thorough, informative, and scientifically accurate content, including detailed research findings and data tables.

Therefore, the requested article with the specified outline and content inclusions cannot be created at this time. Further scientific investigation and publication of research on "this compound" would be required to provide the necessary information.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For a related compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol , quantum-chemical calculations using the PM6 method have been performed. These calculations provide an example of the typical FMO data that can be generated. For this phenol (B47542) derivative, the HOMO energy was calculated to be -8.544 eV, and the LUMO energy was 0.430 eV. This results in a significant energy gap, which suggests a certain level of kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.

Table 1: Frontier Molecular Orbital Energies for a Structurally Related Phenol

| Molecular Orbital | Energy (eV) |

| HOMO | -8.544 |

| LUMO | 0.430 |

| Energy Gap (ΔE) | 8.974 |

| Data for 2,4-di-tert-butyl-6-(p-tolylamino)phenol, calculated using the PM6 method. |

For 2-(2,4-Ditert-butylphenoxy)acetamide, a similar analysis would reveal its own characteristic HOMO-LUMO gap, providing a quantitative measure of its electronic excitability and stability.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It illustrates the electrostatic potential on the molecule's surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential, typically colored in shades of red, indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack.

For acetamide (B32628) and phenol derivatives, MEP maps typically show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, respectively, due to the high electronegativity of oxygen. The hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential. Such a map for this compound would highlight the carbonyl oxygen of the acetamide group and the phenoxy oxygen as primary sites for electrophilic interaction.

Reactivity Prediction (e.g., Electrophilicity, Nucleophilicity)

The data from FMO and MEP analyses can be used to calculate global and local reactivity descriptors. Global descriptors like electrophilicity index, chemical potential, and hardness are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand) might interact with a macromolecular target, typically a protein. These methods are fundamental in drug discovery and development.

Prediction of Ligand-Target Interactions (e.g., protein binding)

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target protein, as well as the types of interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

These examples suggest that this compound, with its combination of a bulky, lipophilic di-tert-butylphenol group and a hydrogen-bonding capable acetamide moiety, has the potential to interact with a variety of protein binding pockets. The phenol ring can engage in hydrophobic and π-π stacking interactions, while the acetamide group can form crucial hydrogen bonds with amino acid residues.

Binding Affinity Estimation and Pose Prediction

Molecular docking programs not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score in units of kcal/mol. A more negative score typically indicates a stronger predicted binding affinity.

In a study of benzoxazole (B165842) derivatives targeting BChE, docking scores were calculated to compare the binding affinities of different compounds. For the most active compound in that series, the docking score from Schrödinger software was found to be consistent with its experimental inhibitory activity. Another study involving metabolites of a different parent compound against various targets reported strong binding affinities, with scores ranging from -4.87 to -43.41 kcal/mol.

Table 2: Example Binding Affinity for a Structurally Related Compound

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

| Benzoxazole Derivative with p-tert-butyl and acetamide bridge | Butyrylcholinesterase (BChE) | Not explicitly stated, but scores were used for comparison |

| Quercetin (for comparison) | Bacterial single strand DNA binding protein | -6.81 |

| Data from various computational studies on related or comparative compounds. |

A molecular docking study of this compound against a specific protein target would yield a predicted binding pose and an estimated binding affinity. This information would be the first step in evaluating its potential as a modulator of that protein's function, guiding further experimental validation.

Chemoinformatics and Virtual Screening

Chemoinformatics and virtual screening are powerful tools in modern drug discovery and materials science. They utilize computational methods to analyze and screen large libraries of chemical compounds to identify those with desired properties. The core structure of this compound, which combines a bulky, lipophilic phenoxy group with a flexible acetamide linker, makes it an interesting candidate for such computational studies.

Library Design and Enumeration based on Core Structure

The process of drug discovery often involves the creation of a virtual combinatorial library, where a core scaffold is systematically modified with a variety of functional groups to explore the chemical space and identify potential lead compounds. The this compound scaffold offers several points for chemical diversification.

A virtual library could be designed by modifying three key regions of the molecule:

The Phenyl Ring: The hydrogen atoms on the phenyl ring could be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and potential interactions with biological targets.

The tert-Butyl Groups: While sterically hindered, modifications to or replacement of the tert-butyl groups could be explored to fine-tune the lipophilicity and steric bulk of the compound.

The following table illustrates a hypothetical enumerated library based on the this compound core, with modifications at the R1 and R2 positions.

| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Molecular Formula |

| Core | This compound | -H | -H | C16H25NO2 |

| Lib-001 | This compound | -Cl | -H | C16H24ClNO2 |

| Lib-002 | This compound | -H | -CH3 | C17H27NO2 |

| Lib-003 | This compound | -F | -CH2CH3 | C18H28FNO2 |

| Lib-004 | This compound | -OCH3 | -Cyclopropyl | C20H31NO3 |

This table is for illustrative purposes to demonstrate library enumeration.

Such a virtual library could then be subjected to high-throughput virtual screening against a biological target of interest to identify promising derivatives for synthesis and further testing.

Property Prediction using Machine Learning and Physics-Based Methods

Once a virtual library is designed, computational methods can be employed to predict the physicochemical and biological properties of the enumerated compounds. This is a crucial step to filter out molecules with undesirable properties before committing resources to their synthesis.

Machine Learning Approaches: Machine learning models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on datasets of compounds with known properties to predict the properties of new, untested molecules. For a library based on this compound, a QSAR model could be developed to predict properties such as solubility, binding affinity to a specific target, or toxicity. These models work by correlating molecular descriptors (numerical representations of chemical information) with the property of interest.

Physics-Based Methods: Physics-based methods, such as molecular docking and molecular dynamics simulations, provide a more detailed, atomistic view of how a molecule might behave.

Molecular Docking: This technique could be used to predict the binding mode and affinity of this compound and its derivatives to the active site of a protein. This would be particularly relevant if the phenoxy acetamide scaffold is being investigated for its potential as an inhibitor of a specific enzyme.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound and its interactions with its environment (e.g., water or a lipid bilayer) over time. This can provide insights into the conformational flexibility of the molecule and the stability of its interactions with a target.

Prediction of ADMET-related Molecular Descriptors (Absorption, Distribution, Metabolism, Excretion)

The success of a potential drug candidate is highly dependent on its ADMET profile. In silico methods are invaluable for the early prediction of these properties, helping to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles.

For this compound, various molecular descriptors that are correlated with ADMET properties can be calculated using computational tools. The table below presents a selection of predicted ADMET-related descriptors for the parent compound.

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 263.39 g/mol | Influences diffusion and transport across membranes. |

| LogP (o/w) | 3.8 | A measure of lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Correlates with transport properties and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 | Influences solubility and interactions with biological targets. |

| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and interactions with biological targets. |

| Aqueous Solubility (LogS) | -4.2 | Predicts how well the compound dissolves in water. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Indicates the likelihood of the compound crossing into the central nervous system. |

| Human Intestinal Absorption (HIA) | Predicted to be high | Suggests good absorption from the gastrointestinal tract. |

Disclaimer: The values in this table are computationally predicted and have not been experimentally verified. They are for illustrative purposes only.

These predicted descriptors suggest that this compound has a high degree of lipophilicity (LogP of 3.8) and is likely to be readily absorbed. Its polar surface area is within a range that is often associated with good oral bioavailability. However, its low predicted aqueous solubility could be a potential challenge for formulation and delivery. Further computational analysis could explore how modifications to the core structure might improve solubility while maintaining desirable activity. For instance, the introduction of more polar groups could be investigated to enhance aqueous solubility.

Metabolic Fate and Biotransformation Pathways in Biological Systems

In vitro Metabolic Profiling

This subsection requires data from laboratory studies, which are not available.

Identification of Key Metabolic Enzymes Involved (e.g., Cytochrome P450 isoforms)

Without in vitro studies, it is impossible to identify which specific enzymes, such as Cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6), are responsible for metabolizing 2-(2,4-Ditert-butylphenoxy)acetamide.

Elucidation of Proposed Biotransformation Pathways

As no metabolites (Phase I or Phase II) have been identified, it is not possible to construct or propose a biotransformation pathway for this compound.

Computational Prediction of Metabolic Transformations

While computational models can predict metabolic pathways, no such predictive studies for this compound have been published. Furthermore, these predictions are theoretical and would not constitute the detailed, scientifically accurate findings requested.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Purity and Quantification

Chromatography is an indispensable tool in chemical analysis, allowing for the separation of components within a mixture. The choice of chromatographic technique is dependent on the physicochemical properties of the analyte, such as its volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like 2-(2,4-Ditert-butylphenoxy)acetamide. Its high resolution and sensitivity make it ideal for both purity assessment and quantification.

A typical HPLC method for analyzing phenoxyacetamide derivatives would involve a reverse-phase approach. In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase due to its ability to effectively retain non-polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, as the aromatic ring in the compound absorbs ultraviolet light. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration.

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it can be analyzed by GC, often following a derivatization step to increase its volatility and thermal stability.

A common derivatization technique for compounds containing an amide group is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amide with a trimethylsilyl (B98337) (TMS) group, thereby increasing its volatility. The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase, is typically used. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Illustrative GC Parameters for Derivatized this compound Analysis:

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (10 min) |

| Detector | FID at 320 °C |

| Injection Mode | Split (10:1) |

Preparative and Flash Chromatography for Purification

For the isolation and purification of this compound on a larger scale, preparative and flash chromatography are the methods of choice. These techniques operate on the same principles as analytical chromatography but are designed to handle larger sample loads.

Flash chromatography is a rapid form of preparative chromatography that uses a positive pressure to force the mobile phase through the stationary phase, typically silica (B1680970) gel. This allows for faster separations and the purification of gram to kilogram quantities of material. The choice of solvent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides good separation of the target compound from its impurities on TLC is then scaled up for the flash chromatography run.

Preparative HPLC offers higher resolution and is used when a very high degree of purity is required. mdpi.com While the principles are the same as analytical HPLC, preparative systems use larger columns and higher flow rates to accommodate larger sample sizes. sigmaaldrich.com The fractions containing the purified compound are collected as they elute from the column, and the solvent is subsequently removed to yield the pure this compound. mdpi.com

Coupling Techniques for Complex Mixture Analysis

To gain more definitive information about the components of a sample, chromatographic techniques are often coupled with mass spectrometry. This hyphenated approach combines the separation power of chromatography with the identification capabilities of mass spectrometry.

GC-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of volatile and semi-volatile compounds. After separation by GC, the eluting compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparison to a spectral library or by interpretation of the fragmentation pattern.

For this compound, electron ionization (EI) is a common ionization method. The fragmentation pattern would be expected to show characteristic ions corresponding to the loss of the tert-butyl groups and cleavage of the ether and amide linkages. The molecular ion peak, if present, would confirm the molecular weight of the compound.

Expected Key Mass Fragments in the EI-MS of this compound:

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 249 | [M - CH3]+ |

| 234 | [M - C(CH3)3]+ |

| 191 | [M - C(CH3)3 - C2H3NO]+ |

| 177 | [C12H17O]+ |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful tool for the analysis of a wide range of compounds, particularly those that are not amenable to GC analysis. It provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to identify unknown compounds with a high degree of confidence.

In the analysis of this compound, LC-HRMS can be used to confirm the identity of the compound by providing a precise mass measurement of the molecular ion. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS, which typically results in the formation of protonated molecules [M+H]+ or other adducts. The high resolving power of the mass spectrometer allows for the differentiation of compounds with very similar masses, which is particularly useful in the analysis of complex mixtures.

Illustrative LC-HRMS Data for this compound:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed m/z | 264.1958 [M+H]+ |

| Calculated Exact Mass | 264.1963 for C16H26NO2+ |

| Mass Accuracy | < 2 ppm |

Development of Specific Assays for Research Applications

The advancement of research on "this compound" necessitates the development of specific and validated analytical methodologies. These methods are crucial for quantifying the compound, evaluating its biological activities, and understanding its behavior in biological systems. While specific assays for this particular compound are not extensively documented in publicly available literature, methodologies developed for structurally related phenoxyacetamide derivatives and compounds containing the 2,4-di-tert-butylphenyl moiety can serve as a foundation for creating tailored analytical protocols.

Quantitative Assays for Biological Activity

To investigate the potential biological effects of "this compound," a variety of quantitative in vitro assays can be employed. The selection of an assay is contingent on the hypothesized biological target or pathway of the compound. Drawing from research on similar phenoxyacetamide scaffolds, several types of assays are particularly relevant. researchgate.netnih.govresearchgate.net

For instance, if the compound is being investigated for anticancer properties, cell-based assays are fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing an initial screening for cytotoxic effects. nih.gov Studies on other acetamide (B32628) derivatives have utilized this assay to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance that reduces a specific biological or biochemical function by half. nih.govengconfintl.org

Should the compound be designed as an enzyme inhibitor, specific enzymatic assays would be required. For example, research on phenoxyacetamide derivatives as potential monoamine oxidase B (MAO-B) inhibitors involved developing quantitative structure-activity relationship (QSAR) models based on experimental IC₅₀ values obtained from dedicated enzyme inhibition assays. researchgate.net Similarly, if the target is a kinase, assays measuring the phosphorylation of a substrate would be appropriate to quantify the compound's inhibitory potency.

The following table summarizes potential quantitative assays that could be adapted for "this compound" based on methodologies used for related compounds.

| Assay Type | Principle | Endpoint Measured | Application Example for Related Compounds |

| MTT Assay | Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. | Absorbance of formazan, proportional to the number of viable cells. | Assessing cytotoxicity of acetamide derivatives against cancer cell lines. nih.govengconfintl.org |

| Enzyme Inhibition Assay | Measurement of the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. | IC₅₀ value, Ki (inhibition constant). | Evaluating phenoxyacetamide derivatives as MAO-B inhibitors. researchgate.net |

| Receptor Binding Assay | A radiolabeled ligand competes with the test compound for binding to a specific receptor. | IC₅₀ or Kd (dissociation constant), indicating binding affinity. | Characterizing the interaction of compounds with receptors like the estrogen receptor. researchgate.net |

| Antioxidant Activity Assay (e.g., ABTS) | Measures the ability of a compound to scavenge the stable radical cation ABTS•+. nih.gov | Reduction in absorbance of the ABTS•+ solution. | Determining the antioxidant capacity of new acetamide derivatives. nih.govnih.gov |

These assays form the basis for the initial biological characterization of "this compound," enabling the quantification of its activity and providing a framework for structure-activity relationship (SAR) studies. nih.gov

Method Development for Detection in Biological Matrices

The quantification of "this compound" in complex biological matrices such as blood, plasma, or tissue homogenates is essential for pharmacokinetic and metabolic studies. The development of a robust and sensitive analytical method typically involves sample preparation, chromatographic separation, and detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. For phenolic compounds and their derivatives, common techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to adsorb the analyte, which is then eluted with a suitable solvent. SPE can offer higher selectivity and cleaner extracts compared to LLE.

QuEChERS (Quick, Easy,Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out extraction with dispersive SPE for cleanup, often used in food and environmental analysis. nih.gov

Steam Distillation: This has been used for the extraction of the related compound 2,4-di-tert-butylphenol (B135424) from food samples. researchgate.net

Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a suitable detector is the standard approach for quantifying compounds of this nature. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, particularly for the analysis of the 2,4-di-tert-butylphenol moiety. nih.govresearchgate.net

HPLC/UPLC: Reversed-phase chromatography is commonly used, with C18 or phenyl-based columns. The mobile phase typically consists of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol. nih.gov Detection can be achieved using UV spectrophotometry, with the detection wavelength selected based on the compound's chromophore. nih.gov For higher sensitivity and selectivity, mass spectrometry (LC-MS or LC-MS/MS) is the preferred method. rsc.org

GC-MS: This method offers excellent separation and definitive identification based on mass spectra. nih.govresearchgate.net For non-volatile or thermally labile compounds, derivatization may be necessary prior to analysis.

The table below outlines a hypothetical analytical method for the detection of "this compound" in a biological matrix, based on established methods for similar compounds.

| Parameter | Description | Rationale/Example from Related Compounds |

| Analytical Technique | UPLC-MS/MS | Provides high sensitivity, selectivity, and throughput for complex matrices. nih.govrsc.org |

| Sample Preparation | Solid-Phase Extraction (SPE) | Effective for cleaning up biological samples and concentrating the analyte. nih.gov |

| Chromatography Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Commonly used for separating moderately nonpolar compounds like phenoxyacetamides. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Standard mobile phase for reversed-phase LC-MS, providing good peak shape and ionization efficiency. rsc.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. rsc.org |

| Quantification | Isotope Dilution | Use of a stable isotope-labeled internal standard to correct for matrix effects and variations in recovery. rsc.org |

Validation of such a method would be performed according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). rsc.org The development of such validated methods is a critical step to enable further preclinical and clinical research on "this compound".

Potential Academic Applications and Future Research Directions

Role as a Chemical Probe or Tool in Biochemical Research

The phenoxyacetamide scaffold is a recurring motif in compounds designed for biological investigation. nih.gov Chemical probes are essential tools for dissecting complex biological systems, and they ideally possess high potency and selectivity for a specific biological target. febs.orgyoutube.com While 2-(2,4-Ditert-butylphenoxy)acetamide itself has not been established as a chemical probe, its structural framework suggests a potential starting point for the development of such tools. nih.gov

Derivatives of the phenoxyacetamide scaffold have been identified as inhibitors of various enzymes and biological processes. For instance, certain phenoxyacetamide derivatives act as inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS), a key virulence factor in this pathogenic bacterium. nih.gov The development of such inhibitors allows researchers to probe the function of the T3SS and its role in infection. Furthermore, the core structure of phenoxyacetamide is present in compounds designed as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov

Given these precedents, this compound could serve as a foundational molecule for creating a library of derivatives to be screened against various biological targets. The bulky 2,4-ditert-butyl substitution pattern could confer unique selectivity profiles, making it a valuable tool for identifying and characterizing novel binding pockets in proteins. Future research could focus on synthesizing analogs of this compound and evaluating their activity in high-throughput screening campaigns to identify new chemical probes for understudied biological pathways. febs.org

Application in the Synthesis of Advanced Materials or Ligands

The 2,4-ditert-butylphenol moiety is a well-known building block in the synthesis of commercial antioxidants and UV absorbers. wikipedia.org This is due to the ability of the bulky tert-butyl groups to prevent oxidative degradation. This inherent stability suggests that this compound could be a valuable precursor or monomer in the synthesis of advanced materials with tailored properties.

For example, its structure could be incorporated into polymers to enhance their thermal stability and resistance to photodegradation. The acetamide (B32628) functional group provides a handle for polymerization or for grafting onto other material surfaces. A Chinese patent application mentions 2,4-di-tert-butylphenol (B135424) as a raw material for preparing novel phenolic resins, paints, and adhesives, highlighting the industrial relevance of this chemical scaffold. google.com

Furthermore, the phenoxyacetamide structure can act as a ligand for metal ions. While direct applications of this compound in this area are not documented, the synthesis of ligands for catalysts is a known application of 2,4-di-tert-butylphenol. wikipedia.org Therefore, it is conceivable that this compound and its derivatives could be developed as ligands for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Table 1: Potential Applications in Advanced Materials

| Potential Application Area | Rationale |

| Polymer Additive | The 2,4-ditert-butylphenol group is known to impart antioxidant and UV-stabilizing properties. |

| Monomer for Specialty Polymers | The acetamide functionality allows for incorporation into polymer chains. |

| Ligand for Metal Complexes | The phenoxy and acetamide groups can coordinate with metal ions for catalysis or material synthesis. |

| Precursor for Phenolic Resins | The parent phenol (B47542) is used in the production of resins, paints, and adhesives. google.com |

Contribution to the Understanding of Structure-Function Relationships in Phenoxyacetamide and Related Scaffolds

The study of how a molecule's structure relates to its biological activity is a cornerstone of medicinal chemistry and chemical biology. frontiersin.org The phenoxyacetamide scaffold has been the subject of numerous structure-activity relationship (SAR) studies. For example, research on phenoxyacetamide-based inhibitors of the Pseudomonas aeruginosa T3SS has systematically explored how different substitutions on the phenoxy ring affect inhibitory potency. nih.gov Similarly, extensive SAR studies have been conducted on phenoxyacetamide derivatives as agonists for the free fatty acid receptor 1. nih.gov

The specific contribution of the 2,4-ditert-butyl substitution pattern in this compound to biological activity has not been explicitly detailed in the literature. However, the bulky and lipophilic nature of the tert-butyl groups would be expected to have a significant impact on how the molecule interacts with a biological target. These groups can influence binding affinity, selectivity, and pharmacokinetic properties.

Future research on this compound and its analogs could provide valuable insights into the role of sterically hindered, lipophilic groups in modulating the activity of phenoxyacetamide-based compounds. By systematically comparing the activity of this compound with other substituted phenoxyacetamides, researchers could build more comprehensive SAR models. This knowledge would be instrumental in the rational design of more potent and selective modulators of various biological targets. researchgate.net

Future Interdisciplinary Research Avenues

The unique structural features of this compound open up several avenues for future interdisciplinary research, spanning from the exploration of novel biological activities to environmental science and conceptual drug delivery design.

The phenoxyacetamide core is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net For instance, some phenoxyacetamide derivatives have shown potential as insecticidal agents. researchgate.net Given this broad biological activity profile, this compound represents an unexplored starting point for the discovery of new therapeutic agents.

Future research should involve screening this compound and a library of its derivatives against a diverse panel of biological targets. This could uncover novel bioactivities that have not been previously associated with the phenoxyacetamide scaffold. The presence of the 2,4-ditert-butyl groups may lead to unexpected activities or improved selectivity for certain targets. For example, 2,4-di-tert-butylphenol itself has been shown to activate retinoid X receptors, suggesting a potential for endocrine-disrupting effects that could be explored in its acetamide derivative. nih.gov

The widespread use of chemicals necessitates an understanding of their environmental persistence and degradation pathways. nih.gov While the environmental fate of this compound has not been specifically studied, insights can be drawn from related compounds. Phenoxyacetic acid derivatives are used as herbicides, and their environmental behavior has been a subject of research. nih.gov

Future studies could investigate the abiotic and biotic degradation of this compound in various environmental compartments, such as soil and water. This would involve identifying the primary degradation products and elucidating the enzymatic pathways responsible for its breakdown by microorganisms. nih.gov Understanding the role of factors like sorption to soil organic matter and photodegradation would also be crucial for a complete environmental profile. researchgate.net

The development of systems for the targeted delivery of bioactive compounds is a major focus of modern pharmaceutical and agricultural research. researchgate.netnih.gov These systems aim to increase the efficacy of a compound at its site of action while minimizing off-target effects. Conceptually, this compound, if found to possess desirable bioactivity, could be incorporated into such delivery systems.

For instance, it could be encapsulated within nanoparticles or conjugated to a targeting moiety, such as an antibody or aptamer, to direct it to specific cells or tissues. researchgate.netresearchgate.net The design of such systems would be a highly interdisciplinary effort, requiring expertise in chemistry, materials science, and biology. The physicochemical properties of this compound, such as its lipophilicity, would be a key consideration in the design of an appropriate delivery vehicle. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.